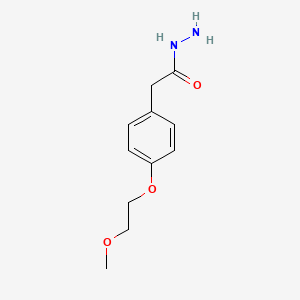
2-(4-(2-Methoxyethoxy)phenyl)acetohydrazide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(4-(2-Methoxyethoxy)phenyl)acetohydrazide is an organic compound with potential applications in various fields such as medicinal chemistry, materials science, and industrial chemistry. This compound is characterized by the presence of a hydrazide functional group attached to a phenyl ring substituted with a 2-methoxyethoxy group. The unique structure of this compound makes it an interesting subject for research and development.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-(2-Methoxyethoxy)phenyl)acetohydrazide typically involves the reaction of 4-(2-methoxyethoxy)benzaldehyde with hydrazine hydrate in the presence of an acid catalyst. The reaction is carried out in a suitable solvent such as ethanol or methanol at elevated temperatures. The product is then purified by recrystallization or column chromatography to obtain the desired compound in high purity .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process may be optimized for higher yields and cost-effectiveness by adjusting reaction parameters such as temperature, pressure, and solvent choice. Continuous flow reactors and automated systems can be employed to enhance production efficiency and ensure consistent product quality.
Analyse Chemischer Reaktionen
Types of Reactions
2-(4-(2-Methoxyethoxy)phenyl)acetohydrazide can undergo various chemical reactions, including:
Oxidation: The hydrazide group can be oxidized to form corresponding azides or other oxidized derivatives.
Reduction: The compound can be reduced to form hydrazines or other reduced products.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation are commonly used.
Substitution: Reagents such as halogens, alkylating agents, and nucleophiles are used under appropriate conditions to achieve substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield azides, while reduction may produce hydrazines. Substitution reactions can lead to a variety of substituted phenyl derivatives.
Wissenschaftliche Forschungsanwendungen
2-(4-(2-Methoxyethoxy)phenyl)acetohydrazide has several scientific research applications, including:
Medicinal Chemistry: The compound is investigated for its potential antimicrobial, anticancer, and anti-inflammatory properties.
Materials Science: The compound can be used as a building block for the synthesis of novel materials with unique properties, such as polymers and nanomaterials.
Industrial Chemistry: It can be utilized in the synthesis of specialty chemicals, dyes, and agrochemicals.
Wirkmechanismus
The mechanism of action of 2-(4-(2-Methoxyethoxy)phenyl)acetohydrazide depends on its specific application. In medicinal chemistry, the compound may exert its effects by interacting with molecular targets such as enzymes, receptors, or DNA. The hydrazide group can form covalent bonds with target molecules, leading to inhibition or modulation of their activity. The phenyl ring and methoxyethoxy group may contribute to the compound’s binding affinity and specificity .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-(4-Ethoxyphenoxy)acetohydrazide: Similar in structure but with an ethoxy group instead of a methoxyethoxy group.
2-(4-Methoxyphenyl)acetohydrazide: Lacks the ethoxy group, making it less hydrophilic.
2-(4-Allyl-2-methoxyphenoxy)acetohydrazide: Contains an allyl group, which may alter its reactivity and biological activity.
Uniqueness
2-(4-(2-Methoxyethoxy)phenyl)acetohydrazide is unique due to the presence of the 2-methoxyethoxy group, which can enhance its solubility and bioavailability. This structural feature may also influence its reactivity and interaction with biological targets, making it a valuable compound for further research and development .
Eigenschaften
IUPAC Name |
2-[4-(2-methoxyethoxy)phenyl]acetohydrazide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16N2O3/c1-15-6-7-16-10-4-2-9(3-5-10)8-11(14)13-12/h2-5H,6-8,12H2,1H3,(H,13,14) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QJJAPDAVTCBHRV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCOC1=CC=C(C=C1)CC(=O)NN |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16N2O3 |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
224.26 g/mol |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














